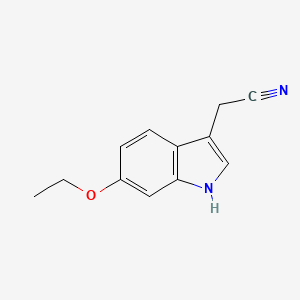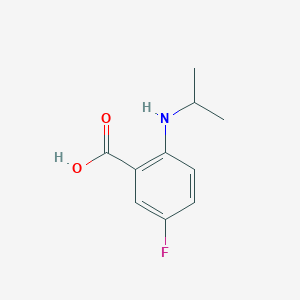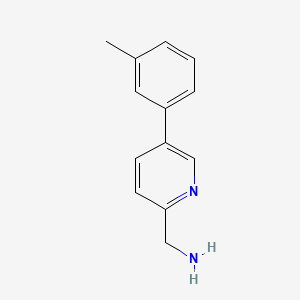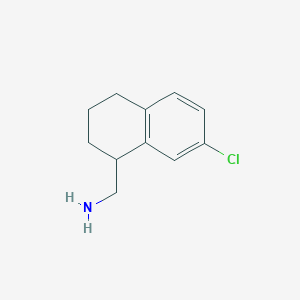
2-Isobutyl-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Isobutyl-4-nitrophénol est un composé organique de formule chimique C10H13NO3. Il s'agit d'un dérivé du phénol, où les atomes d'hydrogène sur le cycle benzénique sont substitués par un groupe isobutyle et un groupe nitro.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-Isobutyl-4-nitrophénol implique généralement un processus en plusieurs étapes. Une méthode courante consiste à nitrer l'isobutylbenzène pour introduire le groupe nitro, suivi de l'hydroxylation du cycle benzénique pour former le dérivé phénol. La réaction de nitration est généralement réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique dans des conditions de température contrôlées .
Méthodes de production industrielle : Dans un contexte industriel, la production de 2-Isobutyl-4-nitrophénol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, la mise en œuvre des principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs écologiques, peut rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Isobutyl-4-nitrophénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réduction : Le groupe phénol peut être oxydé en dérivé quinone en utilisant des agents oxydants tels que le permanganate de potassium.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu alcalin.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Nitration en utilisant un mélange d'acide nitrique et d'acide sulfurique.
Principaux produits :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l'aminophénol.
Substitution : Différents phénols substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
Le 2-Isobutyl-4-nitrophénol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que précurseur de composés pharmaceutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels .
Mécanisme d'action
Le mécanisme d'action du 2-Isobutyl-4-nitrophénol implique son interaction avec diverses cibles moléculaires. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent entraîner une perturbation des processus cellulaires, ce qui rend le composé utile dans la recherche antimicrobienne et anticancéreuse. Le groupe phénol peut également participer à la liaison hydrogène et à d'autres interactions avec les molécules biologiques, contribuant ainsi à son activité biologique .
Applications De Recherche Scientifique
2-Isobutyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Isobutyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer research. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Isobutyl-4-aminophénol : Structure similaire, mais avec un groupe amine au lieu d'un groupe nitro.
4-Nitrophénol : Ne possède pas le groupe isobutyle, mais présente une réactivité similaire en raison du groupe nitro.
2-Isobutylphénol : Ne possède pas le groupe nitro, mais présente une réactivité similaire en raison du groupe isobutyle.
Unicité : Le 2-Isobutyl-4-nitrophénol est unique en raison de la présence à la fois du groupe isobutyle et du groupe nitro sur le cycle benzénique. Cette combinaison de substituants confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
91012-83-8 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-4-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-8-6-9(11(13)14)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3 |
Clé InChI |
KUXCNLALBPWCNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)




![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)


![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)
![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)
